![molecular formula C41H58O5 B12625747 (3beta)-cholest-5-en-3-yl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B12625747.png)
(3beta)-cholest-5-en-3-yl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta)-colesta-5-en-3-il [(2-oxo-4-propil-2H-croman-7-il)oxi]acetato es un compuesto orgánico complejo que combina un esqueleto esteroideo con una porción cromanílica.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de (3beta)-colesta-5-en-3-il [(2-oxo-4-propil-2H-croman-7-il)oxi]acetato típicamente involucra la esterificación de (3beta)-colesta-5-en-3-ol con ácido (2-oxo-4-propil-2H-croman-7-il)oxiacético. La reacción a menudo es catalizada por N,N'-carbonildiimidazol, que activa el grupo ácido carboxílico, facilitando la formación del enlace éster .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría reacciones de esterificación a gran escala bajo condiciones controladas para asegurar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cromatografía podrían emplearse para optimizar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
(3beta)-colesta-5-en-3-il [(2-oxo-4-propil-2H-croman-7-il)oxi]acetato puede experimentar varias reacciones químicas, incluyendo:
Oxidación: La porción cromanílica puede oxidarse para formar quinonas.
Reducción: La porción cromanílica puede reducirse a derivados dihidro.
Sustitución: El enlace éster puede hidrolizarse en condiciones ácidas o básicas para producir el alcohol y ácido originales.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se pueden usar agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: La hidrólisis se puede llevar a cabo utilizando ácido clorhídrico o hidróxido de sodio.
Productos Principales
Oxidación: Quinonas derivadas de la porción cromanílica.
Reducción: Derivados dihidro de la porción cromanílica.
Sustitución: (3beta)-colesta-5-en-3-ol y ácido (2-oxo-4-propil-2H-croman-7-il)oxiacético.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Explorado por su potencial uso en sistemas de administración de fármacos debido a su naturaleza anfipática.
Industria: Utilizado en el desarrollo de materiales inteligentes y polímeros fotoactivos.
Mecanismo De Acción
El mecanismo de acción de (3beta)-colesta-5-en-3-il [(2-oxo-4-propil-2H-croman-7-il)oxi]acetato no está completamente comprendido. Se cree que interactúa con las membranas celulares debido a su esqueleto esteroideo, potencialmente alterando la integridad de la membrana y afectando los procesos celulares. La porción cromanílica también puede interactuar con varias enzimas y receptores, modulando su actividad .
Comparación Con Compuestos Similares
Compuestos Similares
(3beta)-colesta-5-en-3-il acetato: Carece de la porción cromanílica, lo que lo hace menos versátil en términos de reactividad química.
(3beta)-colesta-5-en-3-il [(2-oxo-2H-croman-7-il)oxi]acetato: Estructura similar pero sin el grupo propilo, lo que puede afectar su actividad biológica y solubilidad.
Unicidad
(3beta)-colesta-5-en-3-il [(2-oxo-4-propil-2H-croman-7-il)oxi]acetato es único debido a la combinación de un esqueleto esteroideo con una porción cromanílica, proporcionando una plataforma versátil para modificaciones químicas y potenciales actividades biológicas.
Propiedades
Fórmula molecular |
C41H58O5 |
|---|---|
Peso molecular |
630.9 g/mol |
Nombre IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(2-oxo-4-propylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C41H58O5/c1-7-9-28-22-38(42)46-37-24-30(13-15-32(28)37)44-25-39(43)45-31-18-20-40(5)29(23-31)12-14-33-35-17-16-34(27(4)11-8-10-26(2)3)41(35,6)21-19-36(33)40/h12-13,15,22,24,26-27,31,33-36H,7-11,14,16-21,23,25H2,1-6H3/t27-,31+,33+,34-,35+,36+,40+,41-/m1/s1 |
Clave InChI |
DVBBPGGZRNLMPF-SGGBMXSOSA-N |
SMILES isomérico |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)CC[C@@H]6[C@H](C)CCCC(C)C)C)C |
SMILES canónico |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CCC6C(C)CCCC(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


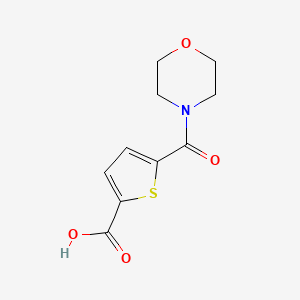
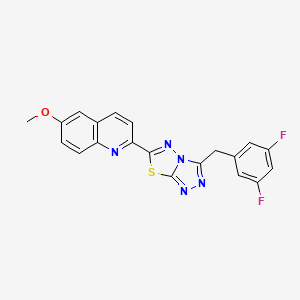

![2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-2-methylpropan-1-ol](/img/structure/B12625698.png)
![[(5-Methylidenecyclohex-1-en-1-yl)methoxy]tri(propan-2-yl)silane](/img/structure/B12625702.png)
![4-[6-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-pyrazol-1-ylpyrido[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B12625703.png)

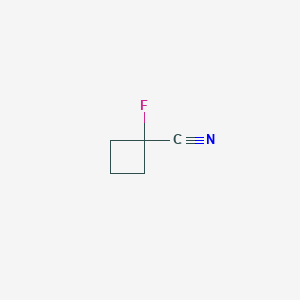
![5-({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B12625721.png)
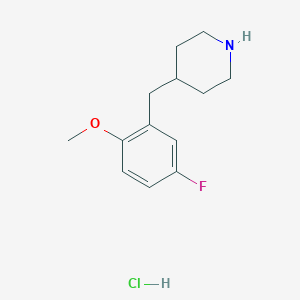
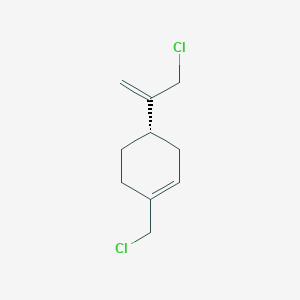
![N-[(3-Methoxyphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12625746.png)
![5-(5-methyl-1H-pyrazol-3-yl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12625754.png)
![2-[5-(2-fluorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid](/img/structure/B12625761.png)
